molecular formula C19H26O2 B569511 5alpha-Androst-15-ene-3,17-dione CAS No. 127380-69-2

5alpha-Androst-15-ene-3,17-dione

Cat. No.: B569511
CAS No.: 127380-69-2
M. Wt: 286.415
InChI Key: QGMIMUFFHDLVHF-WZNAKSSCSA-N
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Description

5alpha-Androst-15-ene-3,17-dione, also known as Androstanedione or 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the C5 epimer of etiocholanedione .


Synthesis Analysis

This compound can be synthesized from 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate) in four steps . Stanolone acetate is brominated in the presence of hydrogen chloride in acetic acid to give 17beta-acetoxy-2-bromo-5alpha-androstan-3-one, which undergoes dehydrobromination using lithium carbonate as base with lithium bromide as an additive to give 17beta-acetoxy-5alpha-androst-1-en-3-one in almost quantitative yield with 97% of purity . This compound is then hydrolyzed with sodium hydroxide to give 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone), which is oxidized with chromium trioxide to afford 5alpha-androst-1-ene-3,17-dione .


Molecular Structure Analysis

The molecular formula of this compound is C19H28O2 . The IUPAC name is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination, dehydrobromination, hydrolysis, and oxidation .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 288.4 g/mol . The exact mass is 288.208930132 g/mol and the monoisotopic mass is 288.208930132 g/mol . The compound has a XLogP3 of 3.6, indicating its lipophilicity .

Scientific Research Applications

Androgen Pathway Suppression in Prostate Cancer Treatment

A study discussed the role of adrenal androgens in prostate cancer treatment, highlighting the efficacy of specific inhibitors in reducing serum and tissue androgen levels, thereby suggesting a potential treatment strategy involving the inhibition of the P450c17 enzyme and AKR1C3 for prostate cancer (Tamae et al., 2015).

Alternate Pathways for Brain Function Regulation

Research has revealed an alternate pathway for androgen regulation of brain function, where the metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, activates estrogen receptors, highlighting a novel understanding of androgen effects beyond traditional pathways (Handa et al., 2008).

Androgens and Seizure Modulation

A review on androgens in the hippocampus elucidates their role in altering and being altered by ictal activity, suggesting a significant impact of androgens on seizure processes and pointing towards potential therapeutic implications for epilepsy and seizure disorders (Rhodes & Frye, 2004).

Steroid 5alpha-Reductase Type 2 Deficiency

A comprehensive review on steroid 5alpha-reductase type 2 deficiency provides insight into the genetic disorder affecting sexual differentiation, emphasizing the importance of accurate diagnosis and management in affected individuals (Cheon, 2010).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

A new biotechnological production method of 5alpha-Androst-15-ene-3,17-dione from cheap precursors has been developed . This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . This study is the first to report the transformation of phytosterols into this compound by biological methods with a considerable yield .

Biochemical Analysis

Biochemical Properties

5alpha-Androst-15-ene-3,17-dione plays a significant role in biochemical reactions. It is mainly synthesized by chemical methods in industry . The compound interacts with enzymes such as 5alpha-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .

Cellular Effects

It is known that it is a prohormone of testosterone , implying that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into other biochemical compounds. For instance, 5alpha-reductase from Treponema denticola can convert the 3-oxo-4-ene structure of this compound into 5alpha-reductase products . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of steroid drugs . It interacts with enzymes such as 5alpha-reductase and may affect metabolic flux or metabolite levels .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMIMUFFHDLVHF-WZNAKSSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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